Ketone-Containing FPP Analogue Backbone vs. Simple Farnesyl Esters in FTase Inhibitor Development
The compound's core (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoic acid backbone is directly identified as an inhibitor of protein farnesyltransferase (FTase) from Homo sapiens and Saccharomyces cerevisiae [1]. In the broader context of the Duez et al. (2010) study, FPP analogues containing a malonic acid function exhibited submicromolar activities against FTase, whereas simple farnesyl chains without a suitable acidic or ketone moiety were less effective, highlighting the essential role of the oxidized backbone [1]. The specific ethyl ester variant serves as a membrane-permeable prodrug form in whole-parasite assays, a critical differentiation from the free acids which show limited cellular penetration [1].
| Evidence Dimension | FTase Inhibition – Yeast vs. Human Selectivity Paradigm |
|---|---|
| Target Compound Data | The corresponding free acid (6E,10E)-7,11,15-trimethyl-3-oxohexadeca-6,10,14-trienoic acid is listed as an FTase inhibitor (species not quantified in public BRENDA entry). Ethyl ester derivatives of the broader series generally improve whole-cell anti-parasitic activity. |
| Comparator Or Baseline | Chaetomellic Acid A: Yeast FTase IC₅₀ = 0.34 μM, Human FTase IC₅₀ = 40 μM. Other FPP analogues in the series (e.g., 1c, 2c, 16, 35b) show IC₅₀ values ranging from 0.175 μM to >200 μM on yeast and human FTases [1]. |
| Quantified Difference | The specific IC₅₀ for the target compound's free acid form is not separately published in the available open literature. However, the study demonstrates that incorporation of an α-positioned electrophilic group (ketone or ester) dramatically influences activity, shifting IC₅₀ values by 10- to 100-fold relative to unsubstituted chains [1]. |
| Conditions | Yeast and human FTase in vitro assays, measured against the peptidic substrate Dns-GCVLS; whole-cell assays on Plasmodium falciparum and Trypanosoma brucei cultures [1]. |
Why This Matters
Procurement of this specific compound is justified when the research objective requires a prenyltransferase probe with a built-in ketone electrophile that cannot be replicated by common farnesyl alcohols, farnesal, or simple farnesyl acetates.
- [1] Duez, S.; Coudray, L.; Mouray, E.; Grellier, P.; Dubois, J. Towards the synthesis of bisubstrate inhibitors of protein farnesyltransferase: Synthesis and biological evaluation of new farnesylpyrophosphate analogues. Bioorg. Med. Chem. 2010, 18 (2), 543–556. View Source
